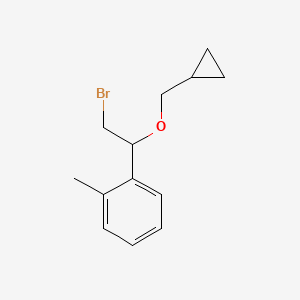
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is an organic compound that features a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene typically involves the bromination of a precursor compound followed by the introduction of the cyclopropylmethoxy group. One common method is to start with 2-methylbenzene, which undergoes bromination to form 2-bromo-1-methylbenzene. This intermediate is then reacted with cyclopropylmethanol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the benzene ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.
Major Products
Substitution: Products include 1-(2-hydroxy-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, 1-(2-amino-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, etc.
Oxidation: Products include 1-(2-bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzoic acid or 1-(2-bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzaldehyde.
Reduction: Products include 1-(cyclopropylmethoxy)ethyl)-2-methylbenzene or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom and cyclopropylmethoxy group can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene
Uniqueness
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-10-4-2-3-5-12(10)13(8-14)15-9-11-6-7-11/h2-5,11,13H,6-9H2,1H3 |
Clave InChI |
ZVEFRHMEOAPTAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CBr)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















